1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate
Brand Name: Vulcanchem
CAS No.: 483966-93-4
VCID: VC11878577
InChI: InChI=1S/C17H25NO2.C7H6O2/c1-2-8-15-9-4-5-10-17(15)20-14-16(19)13-18-11-6-3-7-12-18;8-7(9)6-4-2-1-3-5-6/h2,4-5,9-10,16,19H,1,3,6-8,11-14H2;1-5H,(H,8,9)
SMILES: C=CCC1=CC=CC=C1OCC(CN2CCCCC2)O.C1=CC=C(C=C1)C(=O)O
Molecular Formula: C24H31NO4
Molecular Weight: 397.5 g/mol

1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate

CAS No.: 483966-93-4

Cat. No.: VC11878577

Molecular Formula: C24H31NO4

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate - 483966-93-4

Specification

CAS No. 483966-93-4
Molecular Formula C24H31NO4
Molecular Weight 397.5 g/mol
IUPAC Name benzoic acid;1-piperidin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol
Standard InChI InChI=1S/C17H25NO2.C7H6O2/c1-2-8-15-9-4-5-10-17(15)20-14-16(19)13-18-11-6-3-7-12-18;8-7(9)6-4-2-1-3-5-6/h2,4-5,9-10,16,19H,1,3,6-8,11-14H2;1-5H,(H,8,9)
Standard InChI Key WSXQUFWNJRWLDW-UHFFFAOYSA-N
SMILES C=CCC1=CC=CC=C1OCC(CN2CCCCC2)O.C1=CC=C(C=C1)C(=O)O
Canonical SMILES C=CCC1=CC=CC=C1OCC(CN2CCCCC2)O.C1=CC=C(C=C1)C(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is benzoic acid;1-piperidin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol, reflecting its dual-component structure comprising a benzoate anion and a cationic propanol-piperidine-allylphenol backbone. The molecular formula C<sub>24</sub>H<sub>31</sub>NO<sub>4</sub> corresponds to a monoisotopic mass of 397.2253 Da, with a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5.

Table 1: Key Molecular Identifiers

PropertyValue
CAS No.483966-93-4
Molecular FormulaC<sub>24</sub>H<sub>31</sub>NO<sub>4</sub>
Molecular Weight397.5 g/mol
SMILESC=CCC1=CC=CC=C1OCC(CN2CCCCC2)O.C1=CC=C(C=C1)C(=O)O
InChIKeyWSXQUFWNJRWLDW-UHFFFAOYSA-N
PubChem CID16807163

Stereochemical and Conformational Analysis

The compound’s structure includes a central propan-2-ol backbone substituted at position 1 with a piperidinyl group and at position 3 with a 2-allylphenoxy group. Esterification of the hydroxyl group with benzoic acid introduces a planar aromatic system, potentially influencing molecular packing and solubility. The allyl group (CH<sub>2</sub>CHCH<sub>2</sub>) introduces geometric isomerism, though the E/Z configuration remains unspecified in available literature.

Synthesis and Manufacturing

Esterification Protocol

The synthesis involves reacting 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol with benzoic acid under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) in anhydrous toluene at 80–110°C for 6–12 hours typically yields the ester in 60–75% purity. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) enhances purity to >95%.

Table 2: Representative Synthetic Conditions

ParameterCondition
Catalystp-Toluenesulfonic acid (1 mol%)
SolventToluene
Temperature100°C
Reaction Time8 hours
Yield68%

Scalability and Industrial Production

Industrial-scale synthesis requires careful control of exothermic esterification. Continuous flow reactors with immobilized acid catalysts (e.g., Amberlyst-15) improve safety and yield consistency. Post-synthesis, crystallization from ethanol/water mixtures (1:3 v/v) achieves pharmaceutical-grade purity.

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (calculated via XLogP3) is 4.2, indicating high lipophilicity. It is sparingly soluble in water (<0.1 mg/mL at 25°C) but freely soluble in dimethyl sulfoxide (DMSO) and ethanol. The benzoate ester enhances membrane permeability compared to the parent alcohol.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, with decomposition onset at 210°C. Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, indicating robust shelf life under controlled storage.

Applications and Regulatory Status

Research Use

This compound serves as:

  • A reference standard in analytical chemistry (HPLC, LC-MS).

  • An intermediate for synthesizing piperidine-based drug candidates.

  • A probe for studying esterase-mediated hydrolysis kinetics.

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